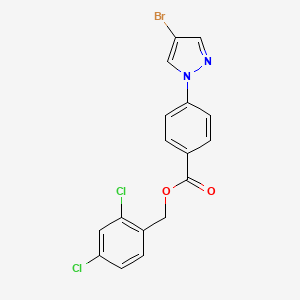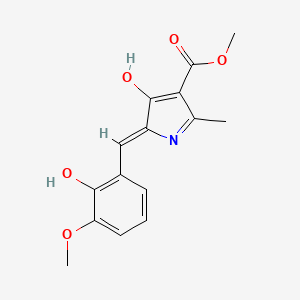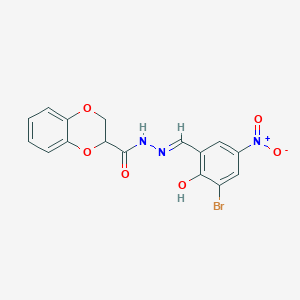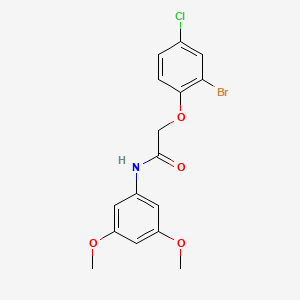
N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 057656, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of CGP 057656 is not fully understood. However, studies suggest that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, CGP 057656 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CGP 057656 has been shown to have several biochemical and physiological effects. Studies have reported that it can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, CGP 057656 has been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CGP 057656 is its potential therapeutic applications in the treatment of chronic pain and inflammatory disorders. Additionally, its anticancer properties make it a potential candidate for cancer therapy. However, there are also limitations associated with its use in lab experiments. For instance, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, its low solubility in water makes it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the study of CGP 057656. One potential direction is to further investigate its mechanism of action, which could help to optimize its therapeutic potential. Additionally, studies could explore the use of CGP 057656 in combination with other drugs to enhance its therapeutic effects. Furthermore, research could focus on developing more efficient methods for synthesizing CGP 057656 and improving its solubility in water, which could facilitate its use in lab experiments and clinical trials.
Conclusion:
CGP 057656 is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticancer properties, making it a potential candidate for the treatment of chronic pain, inflammatory disorders, and cancer. However, its mechanism of action is not fully understood, and there are limitations associated with its use in lab experiments. Nonetheless, there are several future directions for the study of CGP 057656, which could help to optimize its therapeutic potential and facilitate its use in clinical trials.
Métodos De Síntesis
CGP 057656 is synthesized through a multi-step process that involves the reaction between 4-chlorobenzenesulfonyl chloride and 4-ethylbenzylamine, followed by the addition of N-(4-aminophenyl)piperazine and 4-dimethylaminopyridine. The resulting product is then reacted with N-(4-chlorophenyl)glycine to obtain CGP 057656.
Aplicaciones Científicas De Investigación
CGP 057656 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit promising anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. Additionally, CGP 057656 has been reported to possess anticancer properties, with studies showing its ability to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-2-17-8-12-19(13-9-17)24-22(26)16-25(20-14-10-18(23)11-15-20)29(27,28)21-6-4-3-5-7-21/h3-15H,2,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIADDDUAPJYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6027652.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine](/img/structure/B6027663.png)
![6-(2,3-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6027665.png)
![2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6027666.png)
![3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6027672.png)

![1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6027687.png)

![1-(2-methoxyphenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B6027700.png)
![4-(4-methoxy-3-methylbenzyl)-3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6027703.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-isoxazolylmethyl)-2-piperazinyl]ethanol](/img/structure/B6027705.png)

![N-[4-({2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B6027723.png)